molecular formula C16H13BrN2O3S B2692798 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide CAS No. 2034396-80-8

5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide

Cat. No.: B2692798
CAS No.: 2034396-80-8
M. Wt: 393.26
InChI Key: FNNUYBIYXXVNDM-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide is a complex organic compound that features a bromine atom, a furan ring, a thiophene ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(2-(furan-2-yl)-2-hydroxyethyl)nicotinamide: Lacks the thiophene ring.

    5-bromo-N-(2-(thiophen-3-yl)-2-hydroxyethyl)nicotinamide: Lacks the furan ring.

    N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide: Lacks the bromine atom.

Uniqueness

The presence of both furan and thiophene rings, along with the bromine atom, makes 5-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)nicotinamide unique. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c17-13-6-11(7-18-8-13)15(20)19-10-16(21,12-3-5-23-9-12)14-2-1-4-22-14/h1-9,21H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNUYBIYXXVNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC(=CN=C2)Br)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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